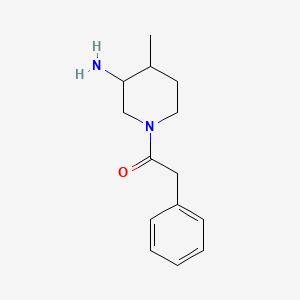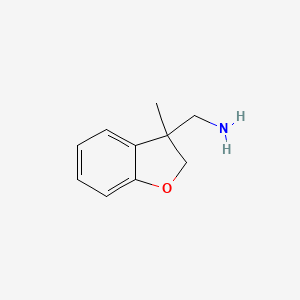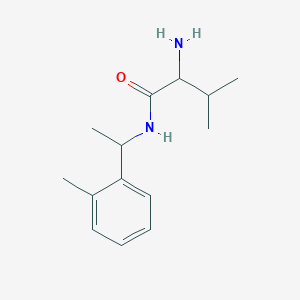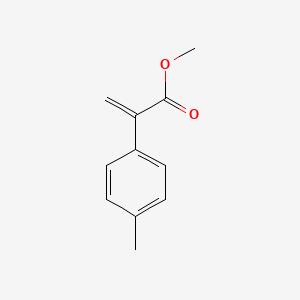![molecular formula C8H12N2 B13494149 methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
methyl[(1R)-1-(pyridin-4-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is an organic compound with the molecular formula C8H12N2. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, with a methyl group on the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine typically involves the reaction of pyridine derivatives with ethylamine under specific conditions. One common method is the reductive amination of pyridine-4-carbaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization techniques to obtain the desired enantiomeric form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide; reactions are performed under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in drug development.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl[(1R)-1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pyridine ring and ethylamine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-1-(pyridin-4-yl)methanamine
- ®-1-(4-Pyridinyl)ethanamine
- 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl[(1R)-1-(pyridin-4-yl)ethyl]amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers or other similar compounds. The presence of the methyl group on the nitrogen atom also contributes to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R)-N-methyl-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C8H12N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7,9H,1-2H3/t7-/m1/s1 |
Clave InChI |
MUIKHERDKLRMFH-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=NC=C1)NC |
SMILES canónico |
CC(C1=CC=NC=C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B13494075.png)


![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)

![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)


![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)


